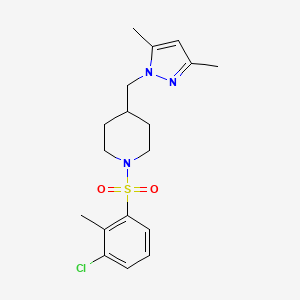
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C18H24ClN3O2S and its molecular weight is 381.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, compounds incorporating pyrazole structures have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, showcasing their potency against resistant strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to acetylcholinesterase (AChE) and urease. In vitro assays revealed that derivatives with similar structures exhibited IC50 values ranging from 0.63 to 2.14 µM against AChE, indicating promising therapeutic applications in neurodegenerative diseases .
Antiviral Properties
Research has also indicated that pyrazole derivatives possess antiviral activity. For example, certain compounds demonstrated significant inhibition of viral replication at micromolar concentrations, suggesting their potential use in treating viral infections such as Hepatitis C .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, the compound was tested against a panel of bacterial strains. The results indicated that it effectively inhibited biofilm formation and reduced bacterial viability significantly compared to controls. The study utilized time-kill assays and determined that the compound had bactericidal effects at concentrations correlating with its MIC values .
Study 2: Enzyme Inhibition Assays
Another investigation focused on the enzyme inhibition profile of the compound. It was found to effectively inhibit AChE, which is crucial in the context of Alzheimer's disease treatment. The IC50 values were comparable to established inhibitors, suggesting that this compound could be developed further for therapeutic applications .
Research Findings Summary
| Activity | Tested Compound | IC50/MIC Values | Remarks |
|---|---|---|---|
| Antimicrobial | Pyrazole Derivative | 0.22 - 0.25 µg/mL | Effective against resistant strains |
| AChE Inhibition | Similar Derivatives | 0.63 - 2.14 µM | Potential for neurodegenerative disease |
| Antiviral | Pyrazole Derivative | EC50: 5 - 28 µM | Significant viral replication inhibition |
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2S/c1-13-11-14(2)22(20-13)12-16-7-9-21(10-8-16)25(23,24)18-6-4-5-17(19)15(18)3/h4-6,11,16H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJYUEJRNNUVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














